molecular formula C12H18FNO B5776804 N,N-diethyl-2-(4-fluorophenoxy)ethanamine

N,N-diethyl-2-(4-fluorophenoxy)ethanamine

Cat. No. B5776804
M. Wt: 211.28 g/mol
InChI Key: NPIQAVSDOHORAV-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(4-fluorophenoxy)ethanamine, also known as 2-FEA, is a synthetic compound that belongs to the amphetamine class of drugs. It is a relatively new research chemical that has gained popularity among researchers due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(4-fluorophenoxy)ethanamine involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This activity leads to an increase in the levels of these neurotransmitters, resulting in increased stimulation of the central nervous system. The exact mechanism of action of N,N-diethyl-2-(4-fluorophenoxy)ethanamine is still not fully understood, and further research is needed to elucidate its effects on the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,N-diethyl-2-(4-fluorophenoxy)ethanamine are similar to other amphetamine derivatives, including increased heart rate, blood pressure, and body temperature. Additionally, N,N-diethyl-2-(4-fluorophenoxy)ethanamine has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased feelings of euphoria and stimulation. However, the long-term effects of N,N-diethyl-2-(4-fluorophenoxy)ethanamine on the brain and body are still not fully understood, and further research is needed to determine its safety and potential for use as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N,N-diethyl-2-(4-fluorophenoxy)ethanamine in lab experiments is its low potential for abuse and addiction compared to other amphetamine derivatives. Additionally, N,N-diethyl-2-(4-fluorophenoxy)ethanamine has a relatively long half-life, which allows for more extended experiments without the need for frequent dosing. However, one of the limitations of using N,N-diethyl-2-(4-fluorophenoxy)ethanamine in lab experiments is its limited availability and high cost, which may limit its widespread use in scientific research.

Future Directions

There are several future directions for research on N,N-diethyl-2-(4-fluorophenoxy)ethanamine, including investigating its potential therapeutic applications in the treatment of neurological disorders, such as ADHD and depression. Additionally, further research is needed to determine the long-term effects of N,N-diethyl-2-(4-fluorophenoxy)ethanamine on the brain and body and its potential for abuse and addiction. Finally, the development of more efficient synthesis methods for N,N-diethyl-2-(4-fluorophenoxy)ethanamine could lead to increased availability and lower costs, making it more accessible for scientific research.

Synthesis Methods

The synthesis of N,N-diethyl-2-(4-fluorophenoxy)ethanamine involves the reaction of 4-fluorophenol with diethylamine in the presence of a base catalyst. This reaction results in the formation of N,N-diethyl-4-fluorophenolamine, which is then reacted with ethyl bromide to form the final product, N,N-diethyl-2-(4-fluorophenoxy)ethanamine. The synthesis method has been reported in several scientific journals, and the purity of the final product can be confirmed using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

N,N-diethyl-2-(4-fluorophenoxy)ethanamine has been used in several scientific studies to investigate its potential applications in various fields. One of the primary research areas is the study of the central nervous system, where N,N-diethyl-2-(4-fluorophenoxy)ethanamine has been shown to act as a potent dopamine and norepinephrine reuptake inhibitor. This activity makes N,N-diethyl-2-(4-fluorophenoxy)ethanamine a potential candidate for the treatment of certain neurological disorders, such as attention deficit hyperactivity disorder (ADHD) and depression. Additionally, N,N-diethyl-2-(4-fluorophenoxy)ethanamine has been used in studies related to drug abuse, where it has been shown to have a lower potential for abuse compared to other amphetamine derivatives.

properties

IUPAC Name

N,N-diethyl-2-(4-fluorophenoxy)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIQAVSDOHORAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5469471

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